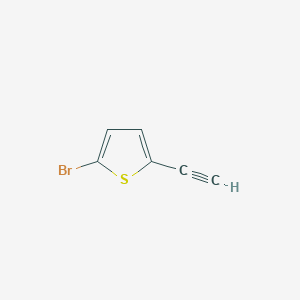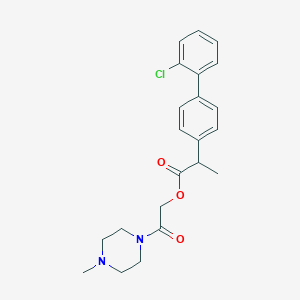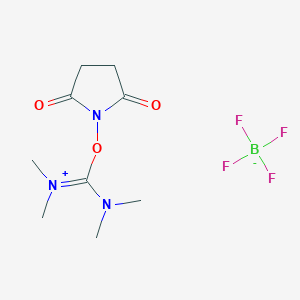
2-Bromo-5-ethynylthiophene
描述
2-Bromo-5-ethynylthiophene is a heterocyclic compound with the molecular formula C6H3BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-5-ethynylthiophene can be synthesized through various methods. One common approach involves the bromination of 5-ethynylthiophene using bromine in the presence of a catalyst such as sulfuric acid . The reaction typically occurs at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .
化学反应分析
Types of Reactions: 2-Bromo-5-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed.
Major Products Formed:
- Substituted thiophenes
- Oxidized or reduced thiophene derivatives
- Coupled products with extended conjugation
科学研究应用
2-Bromo-5-ethynylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a building block for bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with various therapeutic properties.
Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors
作用机制
The mechanism of action of 2-Bromo-5-ethynylthiophene largely depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the specific derivative and its intended use .
相似化合物的比较
- 2-Bromo-3-ethynylthiophene
- 2-Bromo-4-ethynylthiophene
- 2-Bromo-5-methylthiophene
Comparison: 2-Bromo-5-ethynylthiophene is unique due to the position of the bromine and ethynyl groups on the thiophene ring. This specific arrangement imparts distinct reactivity and properties compared to its isomers and other substituted thiophenes. For example, the ethynyl group at the 5-position can participate in unique coupling reactions that are not possible with other isomers .
属性
IUPAC Name |
2-bromo-5-ethynylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDCGFLVLPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479687 | |
| Record name | Thiophene,2-bromo-5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105995-73-1 | |
| Record name | Thiophene,2-bromo-5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-5-ethynylthiophene interact with the (p-cymene)Ru(S(2)C(2)B(10)H(10)) complex?
A1: this compound reacts with the 16-electron half-sandwich complex (p-cymene)Ru(S(2)C(2)B(10)H(10)) to form the 18-electron mononuclear complex (p-cymene)Ru(S(2)C(2)B(10)H(9))[H(2)CC(C(4)H(2)S)Br] []. This reaction involves a metal-induced B-H activation on the carborane ligand, resulting in a new Ru-B bond formation. The this compound coordinates to the Ru center through the alkyne group. The resulting complex adopts a cisoid arrangement [].
Q2: Are there any differences in reactivity of this compound towards (p-cymene)Ru(S(2)C(2)B(10)H(10)) compared to CpCo[S2C2(B10H10)]?
A2: Yes, while both reactions lead to metal-induced B-H activation and formation of a new C-B bond, the products exhibit structural differences. In the case of CpCo[S2C2(B10H10)], no further reaction beyond the initial coordination and B-H activation is observed []. This contrasts with (p-cymene)Ru(S(2)C(2)B(10)H(10)) where, when reacted with a similar compound, 2,5-diethynylthiophene, additional products involving alkyne insertion into a metal-sulfur bond are observed []. This suggests that the metal center influences the reactivity of the resulting complex towards further transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)










